6-Chloro-3-fluoro-1H-indole-2-carboxylic acid
Description
Properties
Molecular Formula |
C9H5ClFNO2 |
|---|---|
Molecular Weight |
213.59 g/mol |
IUPAC Name |
6-chloro-3-fluoro-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C9H5ClFNO2/c10-4-1-2-5-6(3-4)12-8(7(5)11)9(13)14/h1-3,12H,(H,13,14) |
InChI Key |
SQGQSSNVYFUTGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=C2F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The specific conditions for introducing the chloro and fluoro groups can vary, but often involve halogenation reactions using reagents like N-chlorosuccinimide (NCS) and Selectfluor.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation and carboxylation reactions. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-3-fluoro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction of the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions, particularly at the indole nitrogen, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of indole oxides.
Reduction: Formation of indole alcohols.
Substitution: Formation of N-alkylated indole derivatives.
Scientific Research Applications
Pharmaceutical Applications
-
Enzyme Inhibition :
- 6-Chloro-3-fluoro-1H-indole-2-carboxylic acid has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. These enzymes play a crucial role in drug metabolism, which can significantly influence pharmacokinetics and drug interactions.
- The inhibition of CYP1A2 suggests that this compound may affect the metabolism of other drugs, highlighting its importance in pharmacology and toxicology.
-
Anticancer Activity :
- Compounds with similar structures often exhibit anticancer properties. Preliminary studies indicate that this compound may possess similar activities, potentially inhibiting cancer cell proliferation through various mechanisms.
- Research into related indole derivatives has shown promising results against multiple cancer cell lines, suggesting that this compound could be further explored for its anticancer potential .
-
Antimicrobial Properties :
- The compound's structural features may also confer antimicrobial activity. Indole derivatives are known for their ability to combat various bacterial strains, indicating that this compound might be effective against certain pathogens.
Organic Synthesis Applications
The unique chemical properties of this compound make it a valuable intermediate in organic synthesis. The compound can serve as a precursor for synthesizing various derivatives that may exhibit enhanced biological activities or novel properties.
Case Study 1: Anticancer Evaluation
A comparative analysis involving similar indole derivatives demonstrated varying degrees of anticancer activity across several cancer cell lines. For instance, studies have reported IC50 values ranging from 4.0 to 10.0 µM for related compounds, reinforcing the potential efficacy of indole-based compounds in oncology .
Case Study 2: Enzyme Interaction Studies
Research focusing on the interaction between this compound and CYP450 enzymes has provided insights into how structural modifications can influence enzyme inhibition. Understanding these interactions is crucial for predicting drug-drug interactions and optimizing therapeutic regimens .
Mechanism of Action
The mechanism of action of 6-Chloro-3-fluoro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, while the chloro and fluoro substituents can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Data Tables
Table 1: Physical and Structural Properties of Selected Indole Derivatives
Research Findings and Trends
- Halogenation Effects: Fluorine at the 3-position enhances electronegativity, improving hydrogen-bonding capacity for target engagement.
- Carboxylic Acid Position : 2-carboxylic acids are less acidic than 3-isomers, making them more suitable for prodrug strategies requiring pH-dependent activation .
- Safety Profiles : Methyl and ethyl substituents reduce acute toxicity compared to halogenated analogs, as seen in the hazardous classification of 7-chloro-3-methyl-1H-indole-2-carboxylic acid .
Biological Activity
6-Chloro-3-fluoro-1H-indole-2-carboxylic acid is an indole derivative that has garnered attention due to its diverse biological activities. This compound features a unique structure characterized by a bicyclic indole framework, with notable substitutions that enhance its pharmacological potential. The following sections will delve into its biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C9H6ClFNO2, with a molecular weight of approximately 213.59 g/mol. Its structure includes:
- Chlorine atom at the 6th position
- Fluorine atom at the 3rd position
- Carboxylic acid group at the 2nd position
This arrangement significantly influences its reactivity and biological interactions.
Enzyme Inhibition
One of the primary biological activities of this compound is its role as an enzyme inhibitor. Notably, it has been shown to inhibit cytochrome P450 enzymes, particularly CYP1A2. This inhibition can affect drug metabolism, leading to potential drug-drug interactions and altered pharmacokinetics in therapeutic contexts .
Antimicrobial and Anticancer Properties
Compounds with similar indole structures often exhibit antimicrobial and anticancer properties. Preliminary studies suggest that this compound may share these characteristics. For instance, indole derivatives have been implicated in disrupting cellular processes such as tubulin polymerization, which is crucial for cancer cell proliferation .
The mechanisms through which this compound exerts its biological effects are multifaceted:
Case Studies and Research Findings
Recent investigations into indole derivatives have highlighted their potential in drug discovery:
Q & A
What are the recommended synthetic routes for 6-chloro-3-fluoro-1H-indole-2-carboxylic acid, and how can reaction conditions be optimized?
Classification: Advanced
Answer:
The synthesis of halogenated indole carboxylic acids often involves multi-step reactions. A general approach for analogous compounds (e.g., 3-formyl-1H-indole-2-carboxylic acid derivatives) includes:
- Step 1: Cyclization of substituted anilines with α-haloketones or aldehydes under acidic conditions.
- Step 2: Functionalization via halogenation (e.g., using N-chlorosuccinimide for chlorination or Selectfluor® for fluorination).
- Step 3: Hydrolysis of ester intermediates to carboxylic acids using NaOH/EtOH or LiOH/H₂O .
Optimization Tips:
- Use microwave-assisted synthesis to reduce reaction time and improve yields.
- Monitor reaction progress via TLC or HPLC-MS to avoid over-halogenation.
- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (DMF/acetic acid mixtures) .
How can conflicting spectral data (e.g., NMR or HRMS) for this compound be resolved?
Classification: Advanced
Answer:
Contradictions in spectral data often arise from:
- Tautomerism: Indole NH tautomerism can shift proton signals. Use DMSO-d₆ as a solvent to stabilize NH protons.
- Residual Solvents: Ensure complete drying; compare with reference spectra of structurally similar compounds (e.g., 6-methylindole-3-carboxylic acid, δH 7.2–7.8 ppm for aromatic protons) .
- Advanced Techniques:
What are the stability considerations for this compound under varying pH and temperature conditions?
Classification: Basic
Answer:
While direct data for this compound is limited, stability can be inferred from related indole derivatives:
- pH Stability:
- Acidic (pH < 3): Risk of decarboxylation.
- Neutral/Alkaline (pH 7–9): Stable in aqueous buffers for ≤24 hours.
- Thermal Stability:
- Storage Recommendations:
How can researchers mitigate hazards during handling of this compound?
Classification: Basic
Answer:
Safety protocols for halogenated indoles include:
- Personal Protective Equipment (PPE):
- Ventilation: Use fume hoods during synthesis to limit exposure to volatile intermediates.
- First Aid: For skin contact, wash with 10% NaHCO₃ solution; eye exposure requires 15-minute saline irrigation .
What computational methods are suitable for predicting the biological activity of this compound?
Classification: Advanced
Answer:
- Docking Studies: Use AutoDock Vina with protein targets (e.g., COX-2 or kinases) to assess binding affinity.
- QSAR Models: Train models using datasets of indole derivatives (e.g., LogP ~2.17 for 6-methylindole-3-carboxylic acid) .
- ADMET Prediction: SwissADME or ADMETLab to estimate solubility (LogS ≈ -3.5) and cytochrome P450 interactions .
What analytical techniques are critical for purity assessment of this compound?
Classification: Basic
Answer:
- HPLC: Use C18 columns (ACN/H₂O + 0.1% TFA) with UV detection at 254 nm.
- Elemental Analysis: Confirm %C, %H, %N (theoretical: C 47.13%, H 2.20%, N 6.13%).
- Melting Point: Compare to literature values (e.g., indole-2-carboxylic acid mp 205–209°C) .
How can researchers address low yields in the final hydrolysis step of the synthesis?
Classification: Advanced
Answer:
Common issues and solutions:
- Ester Hydrolysis:
- Base Selection: Use LiOH instead of NaOH for sterically hindered esters.
- Solvent Optimization: THF/H₂O (4:1) at 60°C improves solubility.
- Side Reactions: Add antioxidants (e.g., BHT) to prevent radical-mediated degradation .
What are the applications of this compound in medicinal chemistry?
Classification: Basic
Answer:
Indole-2-carboxylic acids are key intermediates for:
- Kinase Inhibitors: Functionalization at C-3 and C-6 enhances selectivity (e.g., PDGFR inhibitors) .
- Antimicrobial Agents: Fluorine and chlorine substituents improve membrane penetration .
How does the electron-withdrawing effect of fluorine and chlorine substituents influence reactivity?
Classification: Advanced
Answer:
- Electrophilic Substitution: Fluorine at C-3 directs incoming electrophiles to C-5/C-7 positions.
- Acidity: The carboxylic acid pKa decreases (≈2.5–3.0) due to inductive effects of halogens .
What are the best practices for long-term storage of halogenated indole derivatives?
Classification: Basic
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
